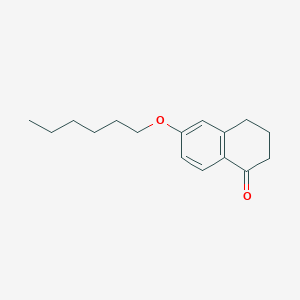

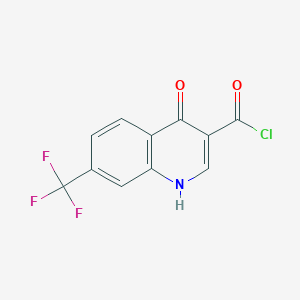

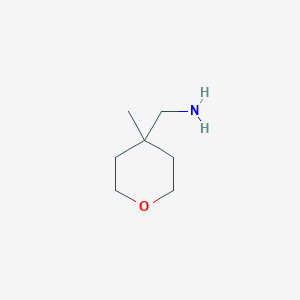

![molecular formula C9H9NS B1396675 Benzo[b]thiophen-6-ylmethanamine CAS No. 19301-41-8](/img/structure/B1396675.png)

Benzo[b]thiophen-6-ylmethanamine

描述

Synthesis Analysis

Benzo[b]thiophen-6-ylmethanamine can be synthesized using coupling reactions and electrophilic cyclization reactions . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

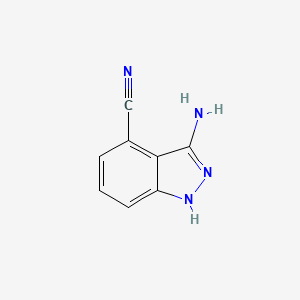

The molecular formula of Benzo[b]thiophen-6-ylmethanamine is C9H9NS . The molecular weight is 163.24 .Chemical Reactions Analysis

Thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects . They play a vital role for medicinal chemists in the discovery and development of new drug candidates .科学研究应用

1. Antimicrobial Properties

- Summary of Application : Benzothiophene derivatives have been tested for their antimicrobial properties against various microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .

- Methods of Application : The compounds were synthesized using coupling reactions and electrophilic cyclization reactions . The antimicrobial properties were then tested against the aforementioned microorganisms .

- Results : Some compounds, such as 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E), showed high antibacterial activity against S. aureus .

2. Antifungal Properties

- Summary of Application : Certain benzothiophene derivatives have been found to have potential as antifungal agents against current fungal diseases .

- Methods of Application : Similar to the antimicrobial testing, these compounds were synthesized and their antifungal properties were evaluated .

- Results : Compounds like 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12K) showed potential as antifungal agents .

3. Antioxidant Capacities

- Summary of Application : Some benzothiophene derivatives have shown high antioxidant capacities .

- Methods of Application : After synthesis, the antioxidant capacities of these compounds were tested .

- Results : Compounds like 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

4. Anticancer Properties

- Summary of Application : Benzothiophene derivatives, such as Raloxifene, have been used for the treatment of breast cancer .

- Methods of Application : Raloxifene is administered orally and works by binding to estrogen receptors, thereby blocking the effects of estrogen on breast tissue .

- Results : Raloxifene has been shown to reduce the risk of invasive breast cancer in postmenopausal women .

5. Anti-inflammatory Properties

- Summary of Application : Certain benzothiophene derivatives have been used as anti-inflammatory drugs .

- Methods of Application : These compounds work by inhibiting the production of certain substances in the body that cause inflammation .

- Results : These compounds have been effective in reducing inflammation in various conditions .

6. Antioxidant Capacities

- Summary of Application : Some benzothiophene derivatives have shown high antioxidant capacities .

- Methods of Application : After synthesis, the antioxidant capacities of these compounds were tested .

- Results : Compounds like 3-(1H-indole-2-yl)-2-(thiophen-2-yl) benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiophene (12E) showed high antioxidant capacities, surpassing the antioxidant capacity of a universally accepted reference of trolox .

4. Synthesis of Multisubstituted Benzothiophenes

- Summary of Application : Benzothiophenes can be synthesized from aryne precursors and alkynyl sulfides .

- Methods of Application : The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

- Results : This method enables the preparation of diverse multi-arylated benzothiophenes using various alkynyl sulfides, aryl iodides, and arylboronic acids .

5. Antiparasitic Properties

- Summary of Application : Benzothiophene derivatives have been used as antiparasitic drugs .

- Methods of Application : These compounds work by inhibiting the growth of parasites .

- Results : These compounds have been effective in reducing parasitic infections in various conditions .

6. Potassium Channel Openers

- Summary of Application : Certain benzothiophene derivatives are known as strong inhibitors of lipid peroxidation and potassium channel openers .

- Methods of Application : These compounds work by opening potassium channels, which can have various therapeutic effects .

- Results : These compounds have been effective in treating various conditions related to potassium channels .

安全和危害

未来方向

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs for years . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

1-benzothiophen-6-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMPCCLGNOQIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-6-ylmethanamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

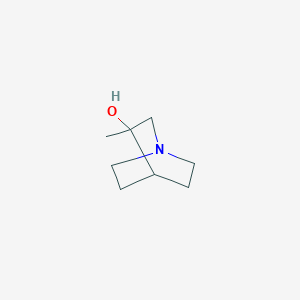

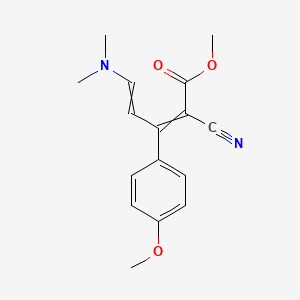

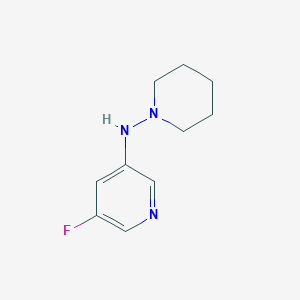

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)